8-Phenyltetrazolo[5,1-b][1,3,4]thiadiazepine
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Overview
Description
8-Phenyltetrazolo[5,1-b][1,3,4]thiadiazepine is a fused heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is part of the tetrazole family, known for its diverse biological activities and utility in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 8-Phenyltetrazolo[5,1-b][1,3,4]thiadiazepine can be synthesized through the intermolecular cyclization of 1-amino-1H-tetrazole-5-thiol and 3-phenyl-2-propynal . Another method involves the reaction of α-bromocinnamaldehyde with 1-amino-1H-tetrazole-5-thiol, leading to the formation of 7-benzylidene-7H-tetrazolo[5,1-b][1,3,4]thiadiazine .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 8-Phenyltetrazolo[5,1-b][1,3,4]thiadiazepine undergoes various chemical reactions, including:
Cyclization: Formation through intermolecular cyclization reactions.
Substitution: Reactions involving the substitution of functional groups on the tetrazole or thiadiazepine rings.
Common Reagents and Conditions:
Cyclization Reagents: 1-amino-1H-tetrazole-5-thiol and 3-phenyl-2-propynal.
Substitution Reagents: α-bromocinnamaldehyde.
Major Products:
Cyclization Product: this compound.
Substitution Product: 7-benzylidene-7H-tetrazolo[5,1-b][1,3,4]thiadiazine.
Scientific Research Applications
8-Phenyltetrazolo[5,1-b][1,3,4]thiadiazepine has shown promise in various scientific research applications, including:
Medicinal Chemistry: Potential antioxidant and antibacterial effects.
Biochemistry: Utility in the synthesis of fused heterocyclic systems containing a tetrazole moiety.
Pharmaceuticals: Exploration as a scaffold for drug design and development.
Mechanism of Action
The mechanism of action of 8-Phenyltetrazolo[5,1-b][1,3,4]thiadiazepine involves its interaction with biological targets, potentially through hydrogen bonding and other molecular interactions. The specific pathways and molecular targets are still under investigation, but the compound’s structure suggests it can engage in various biochemical interactions .
Comparison with Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar fused heterocyclic structure and have been studied for their diverse pharmacological activities.
Tetrazolothiadiazines: Known for their antioxidant and antibacterial effects.
Uniqueness: 8-Phenyltetrazolo[5,1-b][1,3,4]thiadiazepine stands out due to its specific structural configuration and the potential for unique biological activities. Its synthesis and reactivity patterns also differentiate it from other similar compounds.
Properties
Molecular Formula |
C10H7N5S |
---|---|
Molecular Weight |
229.26 g/mol |
IUPAC Name |
8-phenyltetrazolo[5,1-b][1,3,4]thiadiazepine |
InChI |
InChI=1S/C10H7N5S/c1-2-4-8(5-3-1)9-6-7-11-15-10(16-9)12-13-14-15/h1-7H |
InChI Key |
PJZCSJNBNGLEAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=NN3C(=NN=N3)S2 |
Origin of Product |
United States |
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